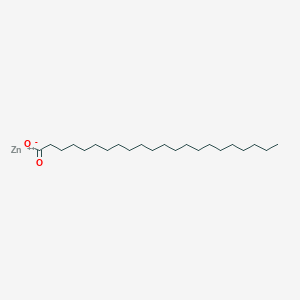
4-Brom-2-methylimidazol
Übersicht
Beschreibung
Terikalant ist ein Benzopyran-Derivat, das für seine Rolle als Kaliumkanalblocker bekannt ist. Es wurde hauptsächlich für sein Potenzial als Antiarrhythmikum untersucht, das spezifische Kaliumkanäle im Herzen anvisiert, um den Herzrhythmus zu regulieren .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung von Kaliumkanalblockern und deren Wechselwirkungen mit anderen Molekülen.
Biologie: Die Forschung konzentrierte sich auf ihre Auswirkungen auf zelluläre Ionenkanäle und ihr Potenzial zur Modulation zellulärer Aktivitäten.
Wirkmechanismus
Terikalant übt seine Wirkung aus, indem es einwärts gerichtete Kaliumkanäle blockiert, wobei es sich speziell auf den I_K1-Strom in Herzmuskelzellen richtet. Diese Wirkung hilft, das Membranpotential des Herzens zu stabilisieren und abnormale Herzrhythmen zu verhindern. Die molekularen Zielstrukturen umfassen Kaliumkanäle, und die beteiligten Wege stehen in erster Linie in Zusammenhang mit der kardialen Elektrophysiologie .
Wirkmechanismus
Target of Action
4-Bromo-2-methylimidazole, also known as 5-bromo-2-methyl-1H-imidazole or 4-Bromo-2-methyl-1H-imidazole, is a member of the imidazole class of compounds . Imidazoles are known to interact with various targets, including Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These targets play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production .
Mode of Action
Imidazoles typically interact with their targets by binding to active sites, leading to changes in the target’s function
Biochemical Pathways
Given its potential targets, it may influence pathways related to ph regulation, oxygen transport, and energy production . The compound’s effects on these pathways could lead to downstream effects on cellular function and metabolism.
Pharmacokinetics
Imidazoles are generally known for their good absorption and distribution profiles . The bromine atom in 4-Bromo-2-methylimidazole may affect its pharmacokinetic properties, potentially influencing its bioavailability.
Result of Action
Based on its potential targets, it may influence cellular ph, oxygen transport, and energy production . These effects could have various impacts on cellular function and overall organismal health.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-methylimidazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Vorbereitungsmethoden
Die Synthese von Terikalant umfasst mehrere Schritte:
Wittig-Horner-Reaktion: Der Ethylester der (2,3-Dihydro-4H-1-benzopyran-4-yliden)essigsäure wird durch Reaktion von Chromanon mit einem geeigneten Reagenz hergestellt.
Katalytische Hydrierung: Dieser Ester wird dann über 10% Palladium auf Kohlenstoff hydriert, um den Ethylester der 3,4-Dihydro-2H-1-benzopyran-4-essigsäure zu erhalten.
Reduktion: Der Ester wird mit Lithiumaluminiumhydrid reduziert, um den entsprechenden Alkohol zu erzeugen.
Bromierung: Der Alkohol wird durch Reaktion mit N,N'-Carbonyldiimidazol und einem Überschuss an Allylbromid in das entsprechende Bromid umgewandelt.
Analyse Chemischer Reaktionen
Terikalant unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern, was zu verschiedenen Derivaten führt.
Substitution: Terikalant kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Benzopyran- und Piperidin-Teile.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Terikalant ist unter den Kaliumkanalblockern aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:
Dofetilid: Ein weiterer Kaliumkanalblocker zur Behandlung von Arrhythmien.
Ibutilid: Bekannt für seine Fähigkeit, Vorhofflimmern in einen normalen Sinusrhythmus umzuwandeln.
Amiodaron: Ein weit verbreitetes Antiarrhythmikum mit einem breiten Wirkungsspektrum.
Im Vergleich zu diesen Verbindungen bietet Terikalant einen gezielteren Ansatz zur Blockierung spezifischer Kaliumkanäle, wodurch möglicherweise Nebenwirkungen reduziert und die Wirksamkeit verbessert werden .
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLZLUYWLINBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378322 | |
| Record name | 4-Bromo-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16265-11-5 | |
| Record name | 5-Bromo-2-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)


![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)

![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)

![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)
